molecular formula C13H12N2S B112720 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile CAS No. 519016-81-0

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

Cat. No. B112720
CAS RN: 519016-81-0
M. Wt: 228.31 g/mol
InChI Key: YGAOADHWCFBYHS-UHFFFAOYSA-N
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Description

“2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 519016-81-0. It has a molecular weight of 229.33 and its IUPAC name is 2-amino-4-(2,5-dimethylphenyl)-1H-1lambda3-thiophene-3-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile” are not available, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

It should be stored at a temperature of 28°C . The compound’s molecular weight is 229.33 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound has been explored for its potential in creating new antimicrobial agents. Studies have shown that thiophene derivatives exhibit significant inhibitory effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The presence of the amino group and the thiophene ring in the structure of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile could be modified to enhance these properties, leading to the development of novel antibiotics.

Material Science: Organic Semiconductors

The thiophene moiety is a crucial building block in the synthesis of organic semiconductors. These materials are used in a variety of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile makes it a candidate for use in electronic devices that require charge transport materials .

Chemical Synthesis: Building Blocks

In synthetic chemistry, 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile serves as a versatile building block. It can undergo various chemical reactions, such as nucleophilic substitutions and electrophilic additions, making it a valuable starting material for the synthesis of complex organic molecules .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOADHWCFBYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199987
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

CAS RN

519016-81-0
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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